ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate
Description
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate is a polycyclic heteroaromatic compound featuring a rigid tricyclic scaffold with fused nitrogen-containing rings. The molecule contains halogen substituents (bromo and chloro) at positions 11 and 6, respectively, and an ethyl carboxylate group at position 4. Its synthesis likely involves multi-step cyclization and halogenation reactions, but experimental details are absent in the provided evidence.
Properties
Molecular Formula |
C13H9BrClN3O2 |
|---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate |
InChI |
InChI=1S/C13H9BrClN3O2/c1-2-20-13(19)7-5-17-12-10-8(3-6(14)4-16-10)18-11(12)9(7)15/h3-5,18H,2H2,1H3 |
InChI Key |
ZNMFRUDDAXIDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)NC3=C2N=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of bromo and chloro substituents. Common reagents used in these steps include brominating and chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield various oxidized derivatives.
Scientific Research Applications
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other triazatricyclo derivatives, such as ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 848671-72-7), described in . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- The bromo and chloro groups in the target compound enhance electrophilicity and lipophilicity compared to the fluorine and methoxypropyl groups in the analogous compound . Halogens (Br/Cl) may increase metabolic stability but could also elevate toxicity risks.
- The 4-fluorobenzoyl and methoxypropyl groups in the reference compound introduce hydrogen-bonding capacity and solubility , which are absent in the target compound.
Structural Rigidity :
- The target compound’s tricyclic core (7.4.0.0²,⁷) likely reduces conformational flexibility compared to the larger tetradeca-pentaene system (8.4.0.0³,⁸) in the reference compound . This rigidity may improve target-binding affinity but limit pharmacokinetic properties.
Synthetic Challenges :
- The reference compound’s extended side chains (e.g., 3-methoxypropyl) suggest synthetic routes involving alkylation or acylation, whereas the target compound’s halogenation steps may require harsh conditions (e.g., Br₂/Fe catalysis).
Research Implications
- Lipophilicity vs. Solubility : The higher XLogP3 of the bromo/chloro derivative may favor membrane permeability but reduce aqueous solubility, a trade-off requiring optimization for drug development.
- Halogen vs. Polar Groups : Fluorine in the reference compound balances electronegativity with lower steric hindrance, whereas bromo/chloro groups offer stronger electron-withdrawing effects for electrophilic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
